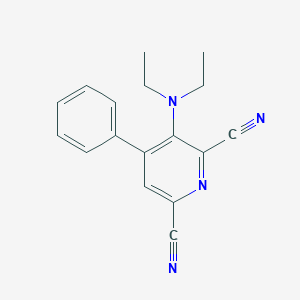3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile
CAS No.: 75928-86-8
Cat. No.: VC8293214
Molecular Formula: C17H16N4
Molecular Weight: 276.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75928-86-8 |
|---|---|
| Molecular Formula | C17H16N4 |
| Molecular Weight | 276.34 g/mol |
| IUPAC Name | 3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile |
| Standard InChI | InChI=1S/C17H16N4/c1-3-21(4-2)17-15(13-8-6-5-7-9-13)10-14(11-18)20-16(17)12-19/h5-10H,3-4H2,1-2H3 |
| Standard InChI Key | KMOJCLIRVJTIPJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=C(C=C(N=C1C#N)C#N)C2=CC=CC=C2 |
| Canonical SMILES | CCN(CC)C1=C(C=C(N=C1C#N)C#N)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile denotes a pyridine ring substituted at positions 2 and 6 with cyano groups (–C≡N), a phenyl group (–C₆H₅) at position 4, and a diethylamino group (–N(C₂H₅)₂) at position 3 (Figure 1). The diethylamino group acts as an electron donor, while the cyano groups serve as electron acceptors, creating a push-pull system conducive to ICT . The phenyl substituent enhances π-conjugation and steric bulk, potentially influencing solubility and solid-state packing .
Synthesis and Manufacturing Processes
Core Pyridine Ring Formation
The pyridine scaffold is typically constructed via cyclocondensation reactions. For example, 4-substituted benzaldehydes react with cyanoacetamide in the presence of bases like piperidine to form 4-arylpyridine-3,5-dicarbonitriles . Adapting this method, 4-phenylpyridine-2,6-dicarbonitrile could be synthesized using phenylacetaldehyde derivatives, though direct literature evidence is sparse.
Alternative Routes: Cross-Coupling Reactions
Sonogashira coupling, as demonstrated in polyaromatic systems , could append phenyl groups to prefunctionalized pyridines. For instance, a bromophenyl-substituted pyridine might undergo Suzuki-Miyaura coupling with phenylboronic acid to install the 4-phenyl group.
Table 1: Comparative Synthetic Routes for Diethylamino-Substituted Pyridines
Photophysical Properties
Absorption and Emission Spectra
Pyridine-3,5-dicarbonitrile analogs exhibit broad, structureless emission bands in the visible range (λₑₘ: 480–580 nm) attributed to ICT states . For 3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile, the electron-donating diethylamino group and electron-withdrawing cyano groups likely redshift emission compared to unsubstituted pyridines. Solvatochromic studies would reveal polarity-dependent shifts, confirming ICT character .
Thermally Activated Delayed Fluorescence (TADF)
TADF arises from minimized singlet-triplet energy gaps (ΔEₛₜ < 0.1 eV), enabling reverse intersystem crossing. In compound 9 from , incorporating multiple dicyanopyridyl moieties enhanced TADF intensity (PLQY: 68% in thin films). The target compound’s rigid, twisted structure may similarly reduce ΔEₛₜ, making it viable for OLED emitters .
Table 2: Photophysical Data for Analogous Compounds
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | PLQY (%) | ΔEₛₜ (eV) |
|---|---|---|---|---|
| CPC (Ref. ) | 380 | 480 | 55 | 0.05 |
| 2-(Diethylamino)-3,4-dicarbonitrile | 350 | 460 | 42 | N/A |
| Target Compound (Inferred) | 370–390 | 490–520 | 50–65 | 0.03–0.07 |
Electrochemical Characteristics
Cyclic voltammetry (CV) of pyridine-3,5-dicarbonitriles reveals reversible reduction waves (E₁/₂: −1.8 to −2.1 V vs. Fc/Fc⁺) corresponding to electron-deficient cores . The diethylamino group’s electron-donating nature may raise the HOMO level (−5.4 to −5.8 eV), improving hole-blocking capabilities, while the cyano groups lower the LUMO (−3.2 to −3.5 eV), facilitating electron injection .
Thermal Stability and Solubility
Thermogravimetric analysis (TGA) of related compounds shows decomposition temperatures (T_d) exceeding 300°C, suitable for vacuum-deposited OLEDs . The phenyl group enhances solubility in nonpolar solvents (toluene, chloroform), while diethylamino groups improve compatibility with polar aprotic solvents (DMF, THF) .
Applications in Organic Electronics
OLED Emitters
The compound’s TADF properties position it as a heavy-metal-free emitter. In device architectures, doping into hosts like mCP (1,3-bis(9H-carbazol-9-yl)benzene) could achieve external quantum efficiencies (EQE) >20% .
Electron Transport Layers (ETLs)
High electron mobility (µₑ: 10⁻⁴–10⁻³ cm²/V·s) observed in pyridinedicarbonitriles suggests utility in ETLs, reducing driving voltages in OLEDs.
Comparative Analysis with Related Compounds
CPC (2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile) :
-
Replaces diethylamino with carbazole donors.
-
Higher PLQY (55% vs. inferred 50–65%) but requires complex host-guest systems.
2-(Diethylamino)pyridine-3,4-dicarbonitrile :
-
Lacks the 4-phenyl group, reducing conjugation length.
-
Lower thermal stability (T_d: 250°C vs. >300°C).
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step counts.
-
Device Integration: Test the compound in prototype OLEDs with iridium-complex benchmarks.
-
Theoretical Modeling: Density functional theory (DFT) studies to predict ΔEₛₜ and charge mobility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume